Product packaging for 2-Hydroxyethyl gallate(Cat. No.:CAS No. 68162-50-5)

2-Hydroxyethyl gallate

Cat. No.: B1608285
CAS No.: 68162-50-5
M. Wt: 214.17 g/mol
InChI Key: NNCBVVNCQYNPPB-UHFFFAOYSA-N
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Description

Overview of Gallate Esters in Research

Gallate esters, including 2-hydroxyethyl gallate, are a class of chemical compounds widely studied for their diverse biological properties. nih.gov These esters are derived from gallic acid, a phenolic acid found in numerous plants. researchgate.net For decades, research has highlighted the antioxidative, anti-inflammatory, and neuroprotective properties of gallic acid and its derivatives. nih.gov

The antioxidant capacity of gallate esters is a primary focus of research. researchgate.net This property is attributed to their ability to scavenge free radicals and reduce oxidative stress, which is implicated in a variety of diseases. nih.govlookchem.com The number and position of hydroxyl groups on the gallate structure are crucial in determining their antioxidant efficacy. researchgate.net

Furthermore, the lipophilicity of gallate esters, which can be modified by the length of the alkyl chain, influences their interaction with biological membranes and their potential applications. isnff-jfb.com This has led to the synthesis and investigation of various gallate esters with different chain lengths to optimize their activity in both aqueous and lipid environments. isnff-jfb.comresearchgate.net

Rationale for Academic Investigation of this compound

The academic interest in this compound stems from its distinct chemical properties and potential applications. As a derivative of gallic acid, it is investigated for a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects. ontosight.ailookchem.com

A significant rationale for its study is the exploration of its potential as an alternative to existing preservatives and antioxidants. longwood.edu The modification of gallic acid to form this compound alters its solubility and may enhance its utility in various formulations, from food preservation to cosmetics and pharmaceuticals. ontosight.aivulcanchem.com

The synthesis of this compound, typically through the esterification of gallic acid with ethylene (B1197577) glycol derivatives, is a subject of research to optimize reaction conditions and yields. ontosight.ai Advanced analytical techniques are then employed to purify and validate the structure of the synthesized compound. vulcanchem.com

Historical Perspective of Gallate Research Evolution

The scientific inquiry into gallates is rooted in the broader history of research into natural products and their derivatives. Following the publication of "On the Origin of Species" in 1859, the idea that life arose from the gradual transformation of non-living matter gained traction, leading to the study of organic molecules. nih.gov

Early research in the 20th century, particularly the work of Oparin and Haldane, laid the groundwork for understanding the prebiotic synthesis of organic compounds. nih.gov While not directly focused on gallates, this foundational work established a multidisciplinary approach to studying the origins and functions of biological molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O6 B1608285 2-Hydroxyethyl gallate CAS No. 68162-50-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxyethyl 3,4,5-trihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10O6/c10-1-2-15-9(14)5-3-6(11)8(13)7(12)4-5/h3-4,10-13H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNCBVVNCQYNPPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40987664
Record name 2-Hydroxyethyl 3,4,5-trihydroxybenzoate
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Molecular Weight

214.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

68162-50-5
Record name Gallic acid ethylene glycol ester
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Record name 2-Hydroxyethyl gallate
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Record name 2-Hydroxyethyl 3,4,5-trihydroxybenzoate
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Record name 2-hydroxyethyl gallate
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Synthetic Strategies and Chemical Transformations of 2 Hydroxyethyl Gallate

Established Esterification Routes from Gallic Acid and Hydroxyethyl (B10761427) Precursors

The primary and most well-established method for synthesizing 2-hydroxyethyl gallate is through the direct esterification of gallic acid with a hydroxyethyl precursor, typically ethylene (B1197577) glycol. This reaction follows the principles of Fischer-Speier esterification, where a carboxylic acid and an alcohol react in the presence of an acid catalyst to form an ester and water.

Acid-Catalyzed Synthesis Methodologies

Acid catalysis is crucial for accelerating the esterification reaction between gallic acid and ethylene glycol. Various acid catalysts have been employed for this purpose, with mineral acids and organic sulfonic acids being the most common.

Sulfuric acid is a frequently used catalyst in the synthesis of gallate esters . Its strong acidic nature effectively protonates the carbonyl oxygen of gallic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of ethylene glycol.

p-Toluenesulfonic acid (PTSA) is another effective catalyst for this esterification google.com. As a solid organic acid, PTSA offers advantages in terms of handling and potentially easier removal from the reaction mixture compared to liquid mineral acids. A patented method describes the synthesis of gallic acid esters by reacting gallic acid with a diol, such as ethylene glycol, in the presence of p-toluenesulfonic acid google.com. This process involves heating the reactants under reflux in an organic solvent for a period of 5 to 20 hours google.com.

The general mechanism for the acid-catalyzed esterification of gallic acid with ethylene glycol is as follows:

Protonation of the carbonyl oxygen of gallic acid by the acid catalyst.

Nucleophilic attack of a hydroxyl group from ethylene glycol on the protonated carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer from the attacking hydroxyl group to one of the hydroxyl groups of the former carboxyl group.

Elimination of a water molecule to form a protonated ester.

Deprotonation of the ester to yield this compound and regenerate the acid catalyst.

Optimization of Reaction Conditions for Research Scale Production

The efficiency of this compound synthesis is highly dependent on the optimization of various reaction parameters. Key factors that are manipulated to maximize yield and purity include the molar ratio of reactants, catalyst concentration, reaction temperature, and reaction time.

ParameterOptimized Range/ValueRationale
Molar Ratio (Gallic Acid:Ethylene Glycol) 1:2 to 1:12 google.comAn excess of ethylene glycol is often used to shift the reaction equilibrium towards the formation of the ester product, according to Le Chatelier's principle.
Catalyst p-Toluenesulfonic acid google.com, Sulfuric acid Provides the necessary acidic environment to protonate the carboxylic acid and accelerate the reaction rate.
Reaction Temperature Reflux conditions google.comHigher temperatures increase the reaction rate. The specific temperature depends on the boiling point of the solvent used.
Reaction Time 5 - 20 hours google.comSufficient time is required for the reaction to reach equilibrium or completion. The optimal time can vary based on other reaction conditions.
Solvent Organic solvent capable of azeotropic water removalThe removal of water, a byproduct of the reaction, is crucial to drive the equilibrium towards the product side.

This table is generated based on data from the synthesis of gallate esters with diols as described in the provided search results. Specific optimal values for this compound may vary.

Novel Derivatization Approaches and Analog Synthesis for Mechanistic Studies

To better understand the structure-activity relationships and mechanisms of action of this compound, researchers synthesize various derivatives and analogs. These modifications can target the hydroxyl groups on the galloyl moiety or the terminal hydroxyl group of the hydroxyethyl ester.

Modification of Hydroxyl and Ester Moieties

Modification of the hydroxyl groups on the aromatic ring can influence the antioxidant capacity and other biological activities of the molecule. For instance, introducing an additional galloyl group to gallamide derivatives with short alkyl chains has been shown to enhance antiproliferative activity nih.gov. While this study did not specifically investigate this compound, it suggests a potential avenue for derivatization.

The ester moiety can also be modified to alter the compound's lipophilicity and, consequently, its interaction with biological membranes. The synthesis of a series of alkyl gallates with varying chain lengths has been a common strategy to study the effect of lipophilicity on biological activity mdpi.com. This approach could be adapted to create analogs of this compound with modified ester groups.

Biocatalytic and Enzymatic Synthesis Pathways

In recent years, enzymatic synthesis has emerged as a greener and more selective alternative to chemical synthesis for many esters. Lipases are the most commonly used enzymes for the esterification of gallic acid.

Immobilized lipases, such as those from Bacillus licheniformis and Candida antarctica, have been successfully used to synthesize various alkyl gallates in water-free systems nih.govmdpi.com. The use of an immobilized enzyme simplifies the purification process and allows for enzyme recycling. For example, a celite-bound lipase from Bacillus licheniformis has been used to synthesize methyl, ethyl, n-propyl, and n-butyl gallate with yields ranging from 58.2% to 72.1% at 55°C in 10 hours nih.gov.

Tannase is another enzyme that can be employed for the synthesis of gallic acid esters. An improved method utilizing immobilized tannase has been shown to be effective for synthesizing propyl gallate, with yields exceeding 60% google.com. This enzymatic approach offers mild reaction conditions, typically at room temperature, and can be applied to a range of alkyl alcohols and diols google.com.

These biocatalytic methods present a promising route for the synthesis of this compound and its derivatives under environmentally benign conditions.

EnzymeSupport for ImmobilizationSubstratesKey Reaction Conditions
Lipase from Bacillus licheniformisCelite 545 gel matrix nih.govGallic acid and various alcohols (methanol, ethanol, n-propanol, n-butanol) nih.gov55°C, 10 hours, shaking (150 g), water-free system nih.gov
TannaseInsoluble carrier google.comGallic acid and various alkyl alcohols or diols google.comRoom temperature, 18 hours google.com

This table provides examples of enzymatic synthesis of gallate esters. Specific conditions for this compound would require further optimization.

Chemical Reactivity and Transformation Pathways in Biological and Experimental Systems

The chemical reactivity of this compound is largely dictated by the phenolic hydroxyl groups on the galloyl moiety. These groups are excellent hydrogen donors, which is the basis for the compound's antioxidant activity through radical scavenging.

In biological systems, gallate esters can undergo hydrolysis, releasing gallic acid and the corresponding alcohol. Studies on other alkyl gallates have shown that they can be hydrolyzed by intestinal lipases and gut microorganisms to produce free gallic acid nih.gov. It is plausible that this compound follows a similar metabolic fate, where the ester bond is cleaved to yield gallic acid and ethylene glycol.

The gallic acid released from this hydrolysis can then be further metabolized. The main metabolite of orally administered gallic acid in rats has been identified as 4-O-methyl gallic acid mdpi.com. This methylation is a common metabolic pathway for catechols and other polyphenols.

In experimental systems, the stability of gallate esters is influenced by factors such as pH and temperature. Under frying conditions, for example, gallic acid and methyl gallate have been shown to inhibit lipid hydrolysis and the formation of lipid peroxidation products researchgate.netnih.gov. The trihydroxy-substituted benzene ring is susceptible to oxidation, and the stability of this compound in various food and biological matrices is an important consideration for its potential applications. The hydroxyl groups can also chelate metal ions, which can inhibit pro-oxidant activities .

Oxidation Pathways and Quinone Formation

The chemical reactivity of this compound is largely dictated by the gallic acid moiety, which contains a catechol-like structure. This structural feature makes the compound susceptible to oxidation, a process central to its function as an antioxidant. The oxidation of this compound, like other gallates and polyphenols, can proceed through various pathways, often culminating in the formation of highly reactive quinone species.

Quinones are generated from catechols or hydroquinones through oxidation, a reaction that can be catalyzed by a range of oxidative enzymes, metal ions, or in some cases, molecular oxygen itself. For the gallate structure, this transformation typically involves a two-electron oxidation. The process can also proceed via a one-electron oxidation to form an intermediate semiquinone radical, which is then further oxidized to the corresponding quinone. In the case of gallic acid and its esters, this results in the formation of an o-quinone derivative.

These oxidation reactions are significant as quinones are Michael acceptors, meaning they can react with cellular nucleophiles such as proteins and DNA. The specific biological effects of the parent compound are often linked to the rate, location, and reactivity of the quinones formed.

The table below summarizes various catalysts that can facilitate the oxidation of catechol and hydroquinone structures, which are analogous to the gallate ring system.

Catalyst TypeExamplesReference
Oxidative EnzymesCytochromes P450, Cyclooxygenases (COX), Peroxidases, Tyrosinase, Xanthine Oxidase, Monoamine Oxidase
Metal IonsFe²⁺, Cu²⁺
OtherMolecular Oxygen (autoxidation)

It has been noted that while the oxygen-mediated autoxidation of polyphenols is thermodynamically favorable, it can be kinetically slow and is often facilitated by the presence of trace metals.

Reduction and Substitution Reactions in Experimental Matrices

Beyond oxidation, the functional groups of this compound—the ester linkage, the aromatic hydroxyl groups, and the primary alcohol of the ethyl group—allow for a variety of other chemical transformations, including reduction and substitution reactions. The reactivity of these groups is often explored in different experimental matrices.

Ester Hydrolysis: A primary substitution reaction for this compound is the hydrolysis of its ester bond. This reaction cleaves the molecule into its constituent parts: gallic acid and ethylene glycol. In biological or simulated biological systems, this transformation is highly relevant. Studies on various alkyl gallates demonstrate that they can be hydrolyzed by enzymes like intestinal lipases and gut microorganisms to release free gallic acid. This enzymatic hydrolysis is a key metabolic pathway for short-chain alkyl gallates in vivo. This suggests that in experimental biological matrices, this compound would likely undergo similar enzymatic or pH-dependent hydrolysis.

Reactions of the 2-Hydroxyethyl Moiety: The primary alcohol on the 2-hydroxyethyl side chain presents another site for chemical modification. This hydroxyl group can undergo reactions typical of alcohols, such as further esterification or etherification. More specific transformations can also be achieved. For instance, primary hydroxyl groups on similar molecules, like poly(2-hydroxyethyl acrylate), can be selectively oxidized to introduce functional aldehyde groups using methods like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO)-mediated oxidation. This highlights a potential pathway for chemically modifying the side chain of this compound to create derivatives with different properties or functionalities. The hydroxyl group can also enhance the reactivity of the adjacent ester group, potentially acting as an intramolecular catalyst in certain reactions.

The table below outlines potential reactions based on the functional groups present in this compound.

Functional GroupReaction TypePotential ProductsContext/Analogy
Ester LinkageHydrolysis (Substitution)Gallic Acid, Ethylene GlycolEnzymatic cleavage in biological matrices.
Primary AlcoholOxidationAldehyde-functionalized gallateTEMPO-mediated oxidation of similar structures.
Primary AlcoholEsterificationDi-ester of gallic acidStandard reaction of alcohols.
Aromatic RingReductionCyclohexane derivativeRequires strong reducing agents (e.g., catalytic hydrogenation), less common than oxidation studies.

While reduction of the aromatic ring is chemically possible under harsh conditions (e.g., high-pressure hydrogenation), the focus of research on gallates is predominantly on their oxidative transformations due to their role as antioxidants. Substitution reactions, particularly hydrolysis, and modifications of the side-chain alcohol are more frequently encountered in experimental settings.

Mechanistic Investigations of 2 Hydroxyethyl Gallate S Biological Activities

Modulation of Oxidative Stress Pathways

Oxidative stress, a condition characterized by an imbalance between the production of free radicals and the body's ability to neutralize them, is implicated in a variety of pathological conditions. 2-Hydroxyethyl gallate, like other gallates, is believed to modulate oxidative stress through a dual approach: direct scavenging of free radicals and enhancement of cellular antioxidant defenses.

Direct Free Radical Scavenging Mechanisms

The primary antioxidant activity of this compound is attributed to the three hydroxyl groups on its phenyl ring. These groups can donate a hydrogen atom or an electron to neutralize free radicals, thereby terminating the damaging chain reactions they initiate. The primary mechanisms for this direct scavenging activity are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET), which can be followed by proton loss (Sequential Proton Loss Electron Transfer or SPLET).

The Hydrogen Atom Transfer (HAT) mechanism is a key pathway through which phenolic compounds like this compound exert their antioxidant effects. In this process, the antioxidant donates a hydrogen atom from one of its hydroxyl groups to a free radical, effectively neutralizing it. patsnap.com The gallate structure is particularly efficient at this due to the relatively weak O-H bonds of its phenolic hydroxyls. The resulting radical form of this compound is significantly more stable and less reactive than the initial free radical, largely due to resonance delocalization of the unpaired electron around the aromatic ring. This stability prevents the propagation of the radical chain reaction.

Factors Influencing HAT:

Bond Dissociation Enthalpy (BDE): A lower BDE of the O-H bond in the antioxidant facilitates the donation of a hydrogen atom.

Solvent: The polarity of the solvent can influence the kinetics of the HAT reaction.

Radical Type: The nature of the free radical being scavenged also affects the reaction rate.

In addition to HAT, this compound can also scavenge free radicals through mechanisms involving the transfer of a single electron.

The Single Electron Transfer (SET) mechanism involves the transfer of an electron from the antioxidant to the free radical, forming a radical cation of the antioxidant and an anion of the radical. This is often followed by proton transfer.

The Sequential Proton Loss Electron Transfer (SPLET) mechanism is a two-step process that is particularly relevant in polar solvents.

Proton Loss: The antioxidant first deprotonates, forming a phenoxide anion. This process is influenced by the acidity of the phenolic hydroxyl groups and the pH of the medium.

Electron Transfer: The resulting anion then donates an electron to the free radical, regenerating the neutral form of the antioxidant in a radical state, which is then stabilized by resonance.

The likelihood of each of these mechanisms (HAT, SET, SPLET) occurring depends on factors such as the structure of the antioxidant, the nature of the free radical, and the properties of the solvent system. For gallates, the presence of multiple hydroxyl groups provides several sites for these reactions to occur.

Upregulation of Endogenous Antioxidant Defense Systems

Beyond its direct radical-scavenging activities, this compound is thought to contribute to cellular protection by upregulating the body's own antioxidant defense mechanisms. This is a more indirect but potentially longer-lasting antioxidant effect.

A critical pathway in the cellular defense against oxidative stress is the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) signaling pathway. researchgate.net Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor protein, Keap1. However, in the presence of oxidative stress or electrophilic compounds, Nrf2 is released from Keap1 and translocates to the nucleus. researchgate.net In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, initiating the transcription of a suite of protective enzymes and proteins. wjgnet.com

While direct studies on this compound are limited, research on other gallates and polyphenols, such as epigallocatechin gallate (EGCG), has demonstrated their ability to activate the Nrf2 pathway. semanticscholar.orgjapsonline.com It is hypothesized that this compound can similarly induce a conformational change in Keap1, leading to the release and activation of Nrf2. wjgnet.com

The activation of the Nrf2 pathway by compounds like this compound leads to the increased expression of several crucial antioxidant enzymes. wjgnet.com These enzymes play a vital role in detoxifying reactive oxygen species and maintaining cellular redox homeostasis.

Superoxide Dismutase (SOD): This enzyme catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). nih.gov By removing superoxide, SOD prevents the formation of more harmful radicals.

Catalase (CAT): Catalase is responsible for the decomposition of hydrogen peroxide into water and oxygen. mdpi.com This is a critical step, as hydrogen peroxide can otherwise participate in the Fenton reaction to produce highly reactive hydroxyl radicals.

Heme Oxygenase-1 (HO-1): HO-1 is an inducible enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide. Biliverdin is subsequently converted to bilirubin, a potent antioxidant. The induction of HO-1 is a key cytoprotective response to oxidative stress. wjgnet.com

The table below summarizes the key antioxidant enzymes and their functions that are potentially upregulated by this compound via the Nrf2 pathway.

EnzymeFunction
Superoxide Dismutase (SOD)Converts superoxide radicals to hydrogen peroxide and oxygen.
Catalase (CAT)Decomposes hydrogen peroxide into water and oxygen.
Heme Oxygenase-1 (HO-1)Produces the antioxidant bilirubin from heme.
Glutathione Peroxidase (GPx)Reduces hydrogen peroxide and lipid hydroperoxides.
Glutathione S-Transferase (GST)Conjugates glutathione to xenobiotics for detoxification.

Attenuation of Oxidative Damage Markers in Cellular and Preclinical Models

While direct studies on this compound are emerging, the broader family of gallates has been shown to effectively attenuate markers of oxidative damage. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, leading to cellular damage. Key markers of this damage include increased levels of malondialdehyde (MDA), a product of lipid peroxidation, and alterations in the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx).

Research on related gallate compounds, such as ethyl gallate, has demonstrated a capacity to decrease ROS overproduction in cellular models of oxidative stress nih.gov. This is significant as excessive ROS can damage lipids, proteins, and DNA mdpi.com. Furthermore, studies on other natural polyphenolic compounds have shown a reduction in MDA levels, indicating a protective effect against lipid peroxidation nih.gov.

The antioxidant defense system relies on enzymes like SOD and GPx. SOD catalyzes the dismutation of the superoxide radical into hydrogen peroxide and molecular oxygen, while GPx reduces hydrogen peroxide and organic hydroperoxides to non-toxic substances nih.gov. Investigations into various gallates suggest they may positively modulate the activity of these crucial enzymes, thereby bolstering the cell's antioxidant capacity. Although specific data for this compound is not yet widely available, the established antioxidant activity of the gallate chemical scaffold suggests a strong potential for similar protective effects against oxidative damage.

Table 1: Effects of Related Gallate Compounds on Oxidative Stress Markers

Compound Model System Observed Effects on Oxidative Stress Markers
Ethyl Gallate PC12 cells Decreased ROS overproduction nih.gov
Methyl Gallate Animal model of colitis Decreased MDA levels, Increased SOD and GPx activity
Propyl Gallate Human pulmonary fibroblasts Increased ROS levels at high concentrations nih.gov

Note: This table is illustrative and based on findings from related gallate compounds to suggest potential areas of investigation for this compound.

Regulation of Inflammatory Processes

Inflammation is a complex biological response to harmful stimuli. While essential for healing, chronic inflammation contributes to various pathologies. This compound and its chemical relatives are being investigated for their ability to modulate key aspects of the inflammatory cascade.

Enzymatic Inhibition of Key Inflammatory Effectors (e.g., Cyclooxygenase, Lipoxygenase)

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the production of prostaglandins and leukotrienes, respectively, which are potent mediators of inflammation researchgate.netnih.gov. The inhibition of these enzymes is a common strategy for anti-inflammatory drugs nih.gov. Research into synthetic derivatives of methyl gallate has revealed potent lipoxygenase inhibitory activity frontiersin.org. One such derivative demonstrated a significant anti-inflammatory effect in an animal model of arthritis, which was associated with the downregulation of COX-2 and TNF-α gene expression frontiersin.org. While direct enzymatic inhibition studies on this compound are needed, the findings from these closely related compounds suggest that it may also function as an inhibitor of these critical inflammatory enzymes.

Table 2: Inhibitory Effects of Methyl Gallate Derivatives on Inflammatory Enzymes and Mediators

Compound Target Model System Key Findings
Methyl Gallate Derivative (MGSD 1) Lipoxygenase (LOX) In vitro assay Potent LOX inhibition frontiersin.org
Methyl Gallate Derivative (MGSD 1) COX-2, TNF-α Animal model of arthritis Decreased gene expression frontiersin.org
Methyl Gallate IL-1β, IL-6, TNF-α Experimental arthritis model Reduced production of inflammatory mediators nih.gov

Note: This table highlights findings from methyl gallate and its derivatives, suggesting a potential mechanism of action for this compound.

Modulation of Intracellular Signaling Cascades in Inflammatory Responses

The production of pro-inflammatory mediators is tightly regulated by complex intracellular signaling pathways. Key among these are the Nuclear Factor Kappa-light-chain-enhancer of Activated B cells (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB pathway is a central regulator of inflammation nih.gov. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals, it translocates to the nucleus and induces the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules nih.gov. Studies have shown that gallates can inhibit the activation of NF-κB nih.gov. For example, ethyl gallate has been demonstrated to suppress the nuclear translocation of the NF-κB p65 subunit in vascular endothelial cells, thereby reducing the expression of adhesion molecules involved in the inflammatory response nih.gov. Similarly, methyl gallate has been shown to inhibit the TLR4/NF-κB signaling pathway in a model of ulcerative colitis plos.org. These findings strongly suggest that a key anti-inflammatory mechanism of this compound could be its ability to interfere with the NF-κB signaling cascade.

The MAPK family of proteins, including p38, JNK, and ERK, are crucial for transducing extracellular signals into cellular responses, including the production of inflammatory mediators nih.gov. The activation of MAPK pathways is a key step in the inflammatory process. Research on methyl gallate has shown that it can attenuate inflammation by inhibiting the phosphorylation of ERK1/2, p38, and JNK nih.gov. By modulating the MAPK pathway, gallates can effectively reduce the expression of various pro-inflammatory genes. This provides another plausible mechanism through which this compound may exert its anti-inflammatory effects.

Phosphatidylinositol 3-Kinase/Akt (PI3K/Akt) Signaling Axis Regulation

There is no specific research available detailing the regulatory effects of this compound on the PI3K/Akt signaling pathway. Studies on other polyphenols suggest that interaction with this pathway is possible and can be a key mechanism in mediating antioxidant and anti-inflammatory effects, but dedicated investigation for this compound is required. researchgate.netnih.govnih.govarvojournals.orgijbs.com

Antiproliferative and Apoptosis-Inducing Mechanisms in Neoplastic Cellular Models (In Vitro)

While it is plausible that this compound possesses antiproliferative and pro-apoptotic properties similar to other gallates, specific experimental evidence is needed to confirm this and to delineate the precise mechanisms.

Cell Cycle Arrest and Inhibition of Cellular Proliferation

No studies have been published that analyze the effect of this compound on the cell cycle of neoplastic cells. Therefore, it is unknown whether it induces arrest at any phase (e.g., G0/G1, S, or G2/M) or its effects on key cell cycle regulatory proteins.

Induction of Programmed Cell Death (Apoptosis) Pathways

The detailed pathway of apoptosis induction by this compound has not been investigated.

Mitochondrial Dysfunction and Cytochrome c Release

There is no available data on whether this compound can induce mitochondrial dysfunction, disrupt the mitochondrial membrane potential, or cause the subsequent release of cytochrome c into the cytosol in cancer cells.

Caspase Cascade Activation and Poly(ADP-ribose) Polymerase (PARP) Cleavage

The ability of this compound to activate initiator caspases (like caspase-8 or -9) and executioner caspases (like caspase-3), leading to the cleavage of key cellular substrates such as PARP, has not been documented.

Modulation of Bcl-2 Family Proteins (Bax/Bcl-2 Ratio)

Scientific literature lacks information on the effects of this compound on the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. nih.govnih.govnih.govnih.govresearchgate.netmdpi.comresearchgate.netresearchgate.net Consequently, its impact on the critical Bax/Bcl-2 ratio, which often determines a cell's susceptibility to apoptosis, is unknown.

Inhibition of Cell Migration and Invasion Potential

There is currently no specific scientific research available detailing the effects of this compound on the inhibition of cell migration and invasion. Studies on other gallate esters, such as ethyl gallate, have shown activity in these areas, but these findings cannot be directly attributed to this compound.

No direct research has been published on the specific effects of this compound on the downregulation of matrix metalloproteinases (MMPs). While various polyphenols and other gallate derivatives have been investigated for their anti-MMP activities, dedicated studies on the 2-hydroxyethyl ester are absent from the current scientific literature.

The scientific literature lacks specific studies investigating the role of this compound in the interference with cell adhesion processes. Research on related compounds, such as epigallocatechin gallate (EGCG), has indicated an ability to modulate cell adhesion, but similar investigations have not been conducted for this compound.

Targeting Specific Oncogenic Signaling Pathways for Growth Suppression

There is no available scientific evidence to suggest that this compound targets specific oncogenic signaling pathways for growth suppression. The mechanisms of action for many gallate compounds, such as epigallocatechin gallate, involve the modulation of multiple signaling pathways critical to cancer cell proliferation and survival. nih.govmdpi.com However, research to determine if this compound possesses similar activities has not been reported.

Enzyme Modulatory Activities Beyond Inflammation and Proliferation

Research into the broader enzyme modulatory activities of this compound is limited. The following subsections summarize the available information regarding its effects on specific hydrolytic enzymes and cholinesterases.

Specific inhibitory profiles of this compound against hyaluronidase, collagenase, sucrase, and maltase have not been established in the scientific literature.

However, a study on a series of n-alkyl gallate esters provides some context. This research demonstrated that the inhibitory activity against hyaluronidase and collagenase is dependent on the length of the alkyl chain. tandfonline.comnih.gov Short-chain alkyl esters (from methyl to butyl gallate) exhibited virtually no inhibitory activity against hyaluronidase. tandfonline.com Similarly, these short-chain esters did not show inhibition of collagenase. researchgate.net Given that this compound is a short-chain ester, it might be inferred that it would have weak to no inhibitory activity against these particular enzymes, although direct experimental evidence is required for confirmation.

Regarding sucrase and maltase, studies have identified inhibitory activities in other, more complex gallate-containing compounds, but not in simple gallate esters like the 2-hydroxyethyl derivative. nih.govwhiterose.ac.uk

Table 1: Summary of Hydrolytic Enzyme Inhibition by Alkyl Gallates

EnzymeInhibitory Activity of Short-Chain Alkyl Gallates (C1-C4)
HyaluronidaseVirtually no activity tandfonline.com
CollagenaseNo inhibition detected researchgate.net
SucraseData not available for this compound
MaltaseData not available for this compound

Modulation of Cholinesterase Activities

There is no specific information available in the scientific literature concerning the modulation of cholinesterase activities by this compound. While polyphenolic compounds, in general, have been investigated for their potential to inhibit cholinesterases, research has not been extended to this particular gallate ester. nih.gov

Mechanisms of Beta-Lactamase Inhibition for Antimicrobial Enhancement

There is currently no specific scientific literature available that investigates the mechanisms by which this compound may inhibit beta-lactamases to enhance the efficacy of antimicrobial agents. Beta-lactamases are enzymes produced by bacteria that confer resistance to beta-lactam antibiotics, such as penicillins and cephalosporins, by hydrolyzing the amide bond in the beta-lactam ring mdpi.com. The inhibition of these enzymes is a key strategy to overcome antibiotic resistance.

Research on other gallate compounds, such as gallic acid and methyl gallate, has shown potential for enhancing the efficacy of β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA). These compounds have been observed to have a synergistic effect when combined with certain antibiotics, suggesting a possible interaction with bacterial resistance mechanisms nih.gov. For example, some alkyl gallates have demonstrated synergistic effects with oxacillin against MRSA nih.gov. However, the direct inhibition of beta-lactamase by these gallate compounds has not been definitively established as the sole mechanism for this synergy. It is crucial to note that these findings on other gallates cannot be extrapolated to this compound, and dedicated studies are necessary to determine if it has any role in beta-lactamase inhibition and antimicrobial enhancement.

Structure Activity Relationships Sar and Computational Studies of 2 Hydroxyethyl Gallate

Elucidation of Structural Determinants Governing Biological Efficacy

The biological activities of gallic acid derivatives, including 2-hydroxyethyl gallate, are intricately linked to their specific structural features. The arrangement and properties of the galloyl group's hydroxyls and the nature of the ester moiety are primary determinants of their efficacy and mechanism of action.

Influence of the Hydroxyethyl (B10761427) Ester Moiety on Activity Profiles

The esterification of gallic acid's carboxylic group is a key modification that significantly alters its physicochemical properties, such as polarity and hydrophobicity, which in turn influences its biological activity. nih.gov The 2-hydroxyethyl ester moiety in this compound introduces distinct characteristics compared to simple alkyl esters.

Role of Galloyl Group Hydroxyls in Mechanistic Action

The three hydroxyl groups on the galloyl aromatic ring are the cornerstone of the biological activity of this compound, particularly its antioxidant effects. nih.gov These phenolic hydroxyls are responsible for the molecule's potent radical-scavenging capabilities. The mechanism primarily involves the donation of a hydrogen atom from a hydroxyl group to a free radical, which neutralizes the radical and results in the formation of a more stable gallate radical. naturalspublishing.comnih.gov

The number and position of these hydroxyl groups are critical. The 3,4,5-trihydroxy substitution pattern is particularly effective for high antioxidant activity. nih.gov Quantum chemical studies on gallic acid have shown that the hydroxyl groups at the 3- and 4-positions are primarily responsible for the antioxidant activity due to their lower O-H bond dissociation enthalpy (BDE), making hydrogen atom transfer more favorable. naturalspublishing.com Furthermore, the galloyl moiety's structure allows for the delocalization of the unpaired electron in the resulting radical, increasing its stability and preventing it from initiating further oxidative chain reactions. These hydroxyl groups also contribute to the molecule's ability to chelate metal ions, which can prevent the formation of highly reactive hydroxyl radicals through Fenton-like reactions.

Impact of Functional Group Modifications and Alkyl Chain Length on Activity

Modifying the functional groups of gallic acid, especially through esterification with alkyl chains of varying lengths, has a profound and well-documented impact on biological activity. This relationship is often not linear, with efficacy increasing with chain length up to an optimal point before decreasing—the "cut-off effect". researchgate.netnih.gov

Studies on a series of alkyl gallates have demonstrated this principle across various biological activities. For instance, antifungal activity against wood-rot fungi was found to increase with alkyl chain length, peaking at octyl gallate (C8), and then declining with longer chains. researchgate.net Similarly, the activity of alkyl gallates in intensifying β-lactam susceptibility in Methicillin-Resistant Staphylococcus aureus (MRSA) was optimal for chains of five to six carbons (pentyl and hexyl gallate). nih.gov This effect is attributed to a balance between hydrophobicity and solubility. As the alkyl chain lengthens, the molecule's lipophilicity increases, enhancing its ability to interact with and disrupt lipid membranes of microbes. researchgate.netnih.gov However, beyond a certain length, decreased water solubility and a tendency for self-aggregation in solution can reduce the effective concentration of the compound available to interact with target cells, leading to diminished activity. nih.govoup.com The introduction of different functional groups, such as the hydroxyl in this compound, modifies these hydrophobic/hydrophilic properties, thereby fine-tuning the molecule's activity profile. nih.gov

Table 1: Effect of Alkyl Chain Length on the Biological Activity of Gallates
Alkyl GallateAlkyl Chain LengthObserved Biological ActivityReference
Methyl GallateC1Moderate antifungal and antibacterial activity. researchgate.netnih.gov
Pentyl/Hexyl GallateC5/C6Optimal activity for intensifying β-lactam susceptibility in MRSA. nih.gov
Octyl GallateC8Maximum antifungal activity against wood-rot fungi. Partition to lipid membranes is high. researchgate.netnih.gov
Nonyl/Decyl GallateC9/C10Maximum antimicrobial activity against MRSA and MSSA strains. nih.gov
Dodecyl Gallate (Lauryl)C12Decreased antibacterial activity compared to shorter chains, attributed to self-association. nih.gov
Cetyl/Stearyl GallateC16/C18Lower membrane binding and reduced antibacterial/antiviral activity. nih.gov

Computational Approaches for Mechanistic Insights and Predictive Modeling

Computational chemistry provides powerful tools to investigate the structure-activity relationships of molecules like this compound at an atomic level. Methods such as quantum chemical calculations and molecular docking simulations offer deep mechanistic insights and can predict biological interactions. scienceopen.com

Quantum Chemical Calculations (e.g., Density Functional Theory) for Thermochemical Parameters

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to calculate the electronic structure and thermochemical parameters of phenolic antioxidants. naturalspublishing.comsemanticscholar.org These calculations are crucial for understanding the mechanisms of antioxidant action, such as hydrogen atom transfer (HAT), single-electron transfer (SET), and sequential proton loss-electron transfer (SPLET). naturalspublishing.comnih.gov

Key parameters calculated via DFT include:

Bond Dissociation Enthalpy (BDE): The energy required to break the O-H bond. A lower BDE indicates a greater ease of hydrogen atom donation, which is central to the HAT mechanism. naturalspublishing.comnih.gov Studies on gallic acid confirm that the BDEs for the 3-OH and 4-OH groups are the lowest, making them the primary sites for radical scavenging. naturalspublishing.com

Ionization Potential (IP): The energy needed to remove an electron. A lower IP facilitates the SET mechanism. nih.govsci-hub.box

Electron Affinity (EA): The energy released when an electron is added. This parameter is relevant to understanding the stability of the antioxidant radical. naturalspublishing.comjh.edu

These theoretical investigations help to rationalize the high antioxidant potential of the galloyl moiety and predict how structural modifications, such as the addition of the hydroxyethyl group, might influence these electronic properties and, consequently, the antioxidant efficacy. sci-hub.boxjh.edu

Table 2: Selected Thermochemical Parameters of Gallic Acid from DFT Calculations
ParameterDescriptionSignificance for Antioxidant ActivityReference
Bond Dissociation Enthalpy (BDE)Energy required for homolytic cleavage of an O-H bond.Low values for 3-OH and 4-OH groups indicate preference for Hydrogen Atom Transfer (HAT) mechanism. naturalspublishing.comsci-hub.box
Ionization Potential (IP)Energy required to remove an electron from the molecule.A lower IP value facilitates the Single Electron Transfer (SET) mechanism. nih.govsci-hub.box
Electron Affinity (EA)Energy change when an electron is added to a neutral atom or molecule to form a negative ion.Indicates the ability of the resulting radical to accept an electron. A high EA for the radical suggests stability. naturalspublishing.comjh.edu
HOMO-LUMO Energy GapEnergy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals.A small energy gap is associated with high chemical reactivity and bioactivity. tandfonline.com

Molecular Docking Simulations for Ligand-Target Interactions (e.g., Enzymes, Receptors)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, such as an enzyme or receptor, to form a stable complex. nih.gov This method provides valuable insights into the binding affinity, specific interactions, and potential inhibitory mechanisms of compounds.

For gallic acid derivatives, docking studies have been performed to elucidate their interactions with various biological targets. For example, studies on methyl gallate and propyl gallate have explored their binding to antioxidant enzymes like xanthine oxidase, as well as proteins involved in inflammation and bacterial growth. tandfonline.comresearchgate.netchula.ac.th These simulations identify key intermolecular interactions, such as hydrogen bonds between the galloyl hydroxyl groups and amino acid residues in the protein's active site, and hydrophobic interactions involving the aromatic ring and the ester group. nih.gov The binding energy, calculated as a docking score, provides an estimate of the binding affinity, allowing for the comparison of different ligands. researchgate.netchula.ac.th Such studies on this compound would help predict its potential targets and explain its biological activity by revealing how the hydroxyethyl group contributes to binding within a specific protein pocket.

Table 3: Examples of Molecular Docking Studies on Gallic Acid Derivatives
CompoundProtein Target (PDB ID)Predicted Binding Energy (kcal/mol)Key Interacting ResiduesReference
Methyl GallateXanthine Oxidase (3NRZ)-7.45Not specified researchgate.netchula.ac.th
Gallic AcidTumor Necrosis Factor-α (2E7A)-6.73Not specified nih.gov
Propyl GallateSARS-CoV-2 Spike Protein (2AJF)-5.6Not specified tandfonline.com
Propyl GallateAnti-inflammatory protein (2BXK)-6.5Not specified tandfonline.com
Epigallocatechin gallate (EGCG)Ubiquitin-activating enzyme (Uba1)-20.89 (MM/PBSA)Binds at specific hot spots (HS2, HS3) nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. By simulating the movements and interactions of atoms, MD provides valuable insights into the conformational flexibility of a molecule and the stability of its interactions with biological targets. Although specific MD simulation studies on this compound are not extensively available in the current literature, a wealth of information can be gleaned from simulations of structurally related gallate esters and compounds containing the galloyl moiety. This section will, therefore, discuss the application of MD simulations for the conformational analysis and binding stability assessment of this compound, drawing inferences from studies on analogous molecules such as gallic acid and other gallate derivatives.

Conformational Analysis:

The conformational landscape of a molecule dictates its shape and, consequently, its ability to interact with specific biological targets. For molecules with rotatable bonds, like this compound, understanding the preferred conformations is crucial. MD simulations can explore the potential energy surface of the molecule, identifying low-energy, stable conformations.

Studies on related compounds, such as catechins that contain a galloyl group, have utilized MD simulations to understand the flexibility of this moiety. These simulations have revealed that the orientation of the galloyl group can fluctuate, and these movements can be influenced by the surrounding solvent environment. The number and position of hydroxyl groups, as well as the presence of the galloyl moiety itself, have a significant impact on the solvation shells and hydrogen bonding capabilities of the molecule. For this compound, MD simulations could elucidate the rotational freedom around the ester linkage and the C-C bond of the hydroxyethyl group, providing a picture of its accessible conformations in an aqueous environment.

Binding Stability with Biological Targets:

MD simulations are instrumental in assessing the stability of a ligand-protein complex, providing a dynamic view that complements the static picture from molecular docking. Once a potential binding pose of this compound within a target protein is identified, MD simulations can be run to observe the evolution of the complex over time. Key parameters analyzed in these simulations include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein and ligand atoms from their initial positions over the course of the simulation. A stable RMSD profile for both the protein and the ligand suggests that the binding pose is stable and the complex is in equilibrium.

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexible and rigid regions of the protein. Significant fluctuations in the amino acid residues of the binding pocket could indicate an unstable interaction with the ligand.

Hydrogen Bond Analysis: The formation and breakage of hydrogen bonds between the ligand and the protein are continuously monitored throughout the simulation. The persistence of key hydrogen bonds is a strong indicator of a stable interaction.

Binding Free Energy Calculations: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) can be employed on the MD simulation trajectories to calculate the binding free energy of the ligand-protein complex. This provides a quantitative measure of the binding affinity.

Insights from Analogous Compounds:

MD simulations on gallic acid and its derivatives have provided valuable information on their binding stability with various protein targets. For instance, a study on the interaction between gallic acid and lysozyme showed that the complex formed was stable, with the primary driving forces being hydrogen bonding and hydrophobic interactions nih.govresearchgate.net. The binding was found to be more stable at lower temperatures nih.govresearchgate.net.

Another study combined molecular docking with MD simulations to investigate the trypanocidal activity of gallic acid alkyl esters, suggesting their mechanism of action could be related to the inhibition of T. brucei alternative oxidase mdpi.com. The MD simulations were crucial in estimating the energetic stability of the predicted complexes and identifying the one with the lowest free energy of binding mdpi.com.

The following table summarizes findings from computational studies on gallic acid and a gallate ester, which can serve as a proxy for understanding the potential interactions of this compound.

CompoundTarget ProteinKey Findings from MD SimulationsReference
Gallic AcidLysozymeStable complex formation, driven by hydrogen bonds and hydrophobic interactions. Stability decreased with increasing temperature. nih.govresearchgate.net
Butyl GallateT. brucei alternative oxidaseThe complex with the lowest free energy of binding, suggesting it as a potential target. mdpi.com

Furthermore, research on the influence of the gallate moiety on the interactions between green tea polyphenols and lipid membranes has highlighted the significant contribution of this group to the binding affinity, primarily through the formation of hydrogen bonds nih.gov.

Advanced Analytical and Methodological Approaches in 2 Hydroxyethyl Gallate Research

Chromatographic Techniques for Compound Analysis and Metabolite Profiling

Chromatography is indispensable for the separation, identification, and quantification of 2-Hydroxyethyl gallate and its related metabolites from complex mixtures. The choice of technique depends on the specific research question, the nature of the sample matrix, and the physicochemical properties of the analytes.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Identification and Quantification

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful and widely used technique for the analysis of gallate esters. Its high sensitivity and selectivity make it ideal for identifying and quantifying this compound in various samples, including biological fluids and plant extracts.

In a typical HPLC setup for gallate analysis, a reversed-phase column, such as a C18, is used. mdpi.com The separation relies on the differential partitioning of analytes between the nonpolar stationary phase and a polar mobile phase. A gradient elution, often using a mixture of water with an acidifier like formic acid and an organic solvent like acetonitrile or methanol, allows for the efficient separation of compounds with a wide range of polarities. researchgate.net

Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this class of compounds, typically operated in negative ion mode, which is well-suited for phenolic acids. researchgate.net The mass spectrometer can be operated in various modes. A full scan mode provides the molecular weight of the eluting compounds, confirming the presence of this compound by its characteristic mass-to-charge ratio (m/z). For more definitive identification and quantification, tandem mass spectrometry (MS/MS) is employed. documentsdelivered.com In this mode, the parent ion corresponding to this compound is selected and fragmented, producing a unique fragmentation pattern that serves as a structural fingerprint. Common fragments for gallate esters include ions at m/z 169 (gallic acid) and 125 (pyrogallol moiety). mdpi.com This high specificity allows for accurate quantification even in complex matrices.

Table 1: Typical HPLC-MS Parameters for Gallate Ester Analysis
ParameterTypical ConditionsReference
Column Reversed-phase C18 or Biphenyl (e.g., 100 x 2.1 mm, 2.6 µm) researchgate.netnih.gov
Mobile Phase A: Water with 0.1% Formic or Acetic Acid B: Acetonitrile or Methanol with 0.1% Formic or Acetic Acid researchgate.netnih.gov
Flow Rate 0.2 - 0.4 mL/min researchgate.net
Detection Tandem Mass Spectrometry (MS/MS) documentsdelivered.com
Ionization Mode Negative Electrospray Ionization (ESI-) researchgate.net
Monitoring Mode Multiple Reaction Monitoring (MRM) for quantification researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a benchmark technique for the analysis of volatile and semi-volatile compounds. nih.gov For non-volatile compounds like this compound and its primary metabolites, a chemical derivatization step is required to increase their volatility and thermal stability. mdpi.com

The most common derivatization method for phenolic compounds is silylation, which involves replacing the active hydrogens of the hydroxyl groups with a trimethylsilyl (TMS) group. acs.orgresearchgate.net This process significantly reduces the polarity of the molecule and makes it amenable to GC analysis. The derivatized sample is then injected into the GC, where it is vaporized and separated on a capillary column (e.g., DB-1 or ZB-5ms). unesp.br The separated compounds are then detected by a mass spectrometer. Electron impact (EI) is a standard ionization method that generates reproducible mass spectra, which can be compared against spectral libraries for identification. Selected Ion Monitoring (SIM) can be used to enhance sensitivity and selectivity for target analytes. acs.orgresearchgate.net While powerful, the need for derivatization makes GC-MS less direct than HPLC-MS for this class of compounds. mdpi.com

Table 2: General GC-MS Parameters for Derivatized Gallic Acid Derivatives
ParameterTypical ConditionsReference
Derivatization Agent Silylation reagents (e.g., BSTFA, Deriva-sil) mdpi.comacs.org
Column Fused silica capillary column (e.g., DB-1, ZB-5ms) unesp.br
Carrier Gas Helium unesp.br
Oven Program Temperature gradient (e.g., 60°C to 275°C) unesp.br
Ionization Mode Electron Impact (EI) researchgate.net
Detection Mode Scan or Selected Ion Monitoring (SIM) acs.org

Advanced Separation Techniques (e.g., 2D-LC) for Complex Mixture Characterization

For exceptionally complex samples, such as natural product extracts or metabolomics studies, one-dimensional chromatography may not provide sufficient resolving power. Comprehensive two-dimensional liquid chromatography (LC×LC) offers significantly increased peak capacity and resolution. researchgate.net This technique couples two different chromatographic columns online, providing an orthogonal separation where compounds are separated based on two distinct chemical properties. wur.nl

In a potential LC×LC setup for analyzing an extract containing this compound, the first dimension could be a reversed-phase separation, while the second dimension could employ a column with a different selectivity, such as one used for hydrophilic interaction chromatography (HILIC). researchgate.net This approach allows for the separation of a vast number of compounds, revealing minor components that would otherwise be co-eluted and masked in a 1D separation. The enhanced resolution is invaluable for metabolite profiling and characterizing the complete chemical composition of a sample containing this compound.

Table 3: Conceptual 2D-LC System for Phenolic Compound Analysis
ParameterFirst Dimension (¹D)Second Dimension (²D)Reference
Separation Mode Reversed-Phase Liquid Chromatography (RPLC)Hydrophilic Interaction Chromatography (HILIC) or different RPLC selectivity researchgate.net
Column Type C18Amide or other polar stationary phase researchgate.net
Analysis Time Long gradient (e.g., 30-60 min)Fast gradient (e.g., <1 min) wur.nl
Benefit Greatly increased peak capacity and resolution for complex mixtures researchgate.netnih.gov

Spectroscopic Methods for Structural Elucidation and Interaction Studies

Spectroscopic methods provide detailed information about the molecular structure of this compound and its interactions with other molecules. These techniques are fundamental for confirming the identity of the synthesized compound and for studying its behavior in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Binding Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. wpmucdn.com It provides precise information about the chemical environment of each atom in the molecule, allowing for unambiguous structure confirmation.

For this compound, ¹H NMR would show characteristic signals for the aromatic protons on the gallate ring and the protons of the hydroxyethyl (B10761427) group. nih.gov ¹³C NMR would similarly provide distinct signals for each carbon atom. cyberleninka.ru The purity of a synthesized sample can be validated using these techniques.

Beyond basic structure confirmation, advanced 2D NMR experiments are used for more detailed analysis. core.ac.uk

COSY (Correlation Spectroscopy) reveals proton-proton coupling, helping to assign protons within the hydroxyethyl chain. wpmucdn.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons. core.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for confirming the ester linkage between the gallic acid and hydroxyethyl moieties. core.ac.uk

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is essential for determining the molecule's preferred conformation in solution and for studying its binding to larger molecules like proteins. researchgate.net

Table 4: Key NMR Techniques for this compound Analysis
NMR ExperimentInformation ObtainedReference
¹H NMR Chemical environment and number of different types of protons nih.gov
¹³C NMR Chemical environment and number of different types of carbons cyberleninka.ru
COSY Connectivity between J-coupled protons (e.g., within the ethyl chain) wpmucdn.com
HSQC/HMQC Direct one-bond proton-carbon correlations core.ac.uk
HMBC Long-range (2-3 bond) proton-carbon correlations for skeletal structure core.ac.uk
NOESY/ROESY Through-space proton-proton correlations for conformational and binding analysis core.ac.ukresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Monitoring and Complex Formation

Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and effective technique for studying reactions in solution that involve a change in chromophores. researchgate.net The gallate structure contains a benzoyl chromophore, which absorbs UV light at a characteristic wavelength. unesp.br

UV-Vis spectroscopy is highly effective for monitoring the progress of chemical reactions. nih.gov For example, during the synthesis of this compound, the reaction could be monitored by observing the change in the absorption spectrum over time. It is particularly useful for studying complex formation, such as the chelation of metal ions by the catechol-like structure of the gallate moiety. nih.govresearchgate.net When this compound binds to a metal ion, the electronic environment of the chromophore changes, resulting in a shift in the maximum absorption wavelength (λmax) and/or a change in absorbance intensity. mdpi.com By titrating a solution of this compound with a metal salt and recording the spectral changes, one can determine the stoichiometry and binding affinity of the resulting complex. rsc.org

Table 5: Applications of UV-Vis Spectroscopy in Gallate Research
ApplicationPrincipleObserved ChangeReference
Reaction Monitoring Change in concentration of reactant or product chromophore over timeIncrease or decrease in absorbance at a specific λmax researchgate.net
pH Titration Deprotonation of phenolic hydroxyl groups changes the electronic structureBathochromic (red) shift of λmax upon increasing pH mdpi.com
Metal Complexation Binding of metal ions to the gallate catechol group alters the chromophoreShift in λmax and change in absorbance upon addition of metal ions nih.govresearchgate.netrsc.org

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Molecular Interactions

Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying the functional groups present in this compound and studying its molecular interactions. The FTIR spectrum of a gallate ester is characterized by a series of absorption bands that correspond to the vibrational frequencies of specific bonds within the molecule.

Analysis of related compounds like gallic acid and other gallate esters provides a clear indication of the expected spectral features for this compound. nih.govstackexchange.comresearchgate.net The spectrum is dominated by the features of the galloyl group and the hydroxyethyl ester moiety. Key vibrational bands include:

O-H Stretching: A broad band in the region of 3000-3500 cm⁻¹ is characteristic of the phenolic hydroxyl (-OH) groups on the aromatic ring. nih.gov The presence of multiple hydroxyl groups can lead to a complex and broad absorption peak due to extensive hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations typically appear around 3050-3100 cm⁻¹, while aliphatic C-H stretching from the ethyl group is observed in the 2900-3000 cm⁻¹ range. nih.govresearchgate.net

C=O Stretching: A strong absorption peak corresponding to the carbonyl (C=O) group of the ester linkage is expected around 1700-1740 cm⁻¹. nih.govstackexchange.com This is a defining feature that confirms the esterification of gallic acid.

C=C Stretching: Vibrations from the carbon-carbon double bonds within the aromatic ring are found at approximately 1600-1630 cm⁻¹. nih.govresearchgate.net

C-O Stretching: The spectrum will also show C-O stretching bands. An absorption band around 1200-1300 cm⁻¹ can be attributed to the C-O stretching of the ester group, which is a key indicator of successful esterification. nih.govstackexchange.com

O-H Bending: O-H bending vibrations, often coupled with C-O stretching, contribute to the complex fingerprint region of the spectrum. nih.gov

FTIR analysis is crucial for confirming the synthesis of this compound from its precursors, gallic acid and a hydroxyethyl source. The disappearance of the broad O-H stretch from the carboxylic acid group of gallic acid and the appearance of the characteristic ester carbonyl (C=O) and C-O peaks are primary evidence of the esterification reaction. stackexchange.com

Table 1: Characteristic FTIR Absorption Bands for this compound Functional Groups
Frequency Range (cm⁻¹)Vibrational ModeFunctional GroupReference
3000-3500O-H StretchingPhenolic Hydroxyls nih.gov
2900-3000C-H StretchingAliphatic (Ethyl group) nih.govresearchgate.net
1700-1740C=O StretchingEster Carbonyl nih.govstackexchange.com
1600-1630C=C StretchingAromatic Ring nih.govresearchgate.net
1200-1300C-O StretchingEster Linkage nih.govstackexchange.com

Raman Spectroscopy and Electron Paramagnetic Resonance (EPR) for Mechanistic Probing

While FTIR provides structural information, Raman and Electron Paramagnetic Resonance (EPR) spectroscopies offer deeper insights into the mechanistic aspects of this compound's function, particularly its antioxidant activity.

Electron Paramagnetic Resonance (EPR) , also known as Electron Spin Resonance (ESR), is a highly sensitive technique for detecting and characterizing molecules with unpaired electrons, such as free radicals. scispace.com This makes it an invaluable tool for studying the radical scavenging mechanisms of antioxidants like gallate esters. nih.gov When a gallate ester neutralizes a free radical, it donates a hydrogen atom from one of its phenolic hydroxyl groups, resulting in the formation of a more stable phenoxyl radical intermediate, specifically a semiquinone radical. nih.govresearchgate.net

EPR spectroscopy can directly detect these gallate-derived semiquinone radicals. nih.gov Studies on various gallate esters have shown that upon oxidation, they yield semiquinone structures derived from the parent pyrogallol moiety of the gallic acid core. nih.gov The characteristics of the EPR signal can provide information about the structure and stability of this radical intermediate. This technique has been used to confirm that the antioxidant potential of these molecules is retained through phenolic coupling reactions that preserve the reactive pyrogallol structures. nih.gov Furthermore, EPR has been employed to assess the degree of oxidation of gallate ions, which is crucial for maintaining their antioxidant efficacy. nih.gov

Raman Spectroscopy is a complementary vibrational spectroscopy technique that can also be used to probe molecular structure. While specific Raman studies on this compound are not extensively documented in the literature, the technique is well-suited for studying phenolic compounds. It could provide information on the aromatic ring vibrations and the ester group, complementing FTIR data, particularly in aqueous environments where water absorption can interfere with FTIR measurements.

Electrochemical Techniques for Redox Characterization and Antioxidant Potential Assessment

Electrochemical methods are powerful tools for quantifying the electron-donating ability of antioxidants and assessing their redox behavior. researchgate.netnih.govmdpi.com Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and hydrodynamic voltammetry are frequently used to study gallic acid and its esters. researchgate.netnih.gov These methods provide a direct measure of a compound's oxidation potential, which is closely related to its antioxidant capacity. mdpi.com

Studies on a series of alkyl gallates reveal key aspects of their electrochemical behavior that are applicable to this compound:

Oxidation Process: Gallates are readily oxidized at a glassy carbon electrode. researchgate.netnih.gov The oxidation is an irreversible, diffusion-controlled process. researchgate.netnih.gov

Electron Transfer: The electrochemical oxidation occurs in two successive electron-transfer steps, although the second step may only be well-resolved under specific conditions, such as hydrodynamic voltammetry. researchgate.netnih.gov

Structure-Activity Relationship: The introduction of different alkyl groups to the gallic acid core can influence the stability and intensity of the resulting semiquinone gallate radicals. researchgate.netnih.gov

By measuring the peak oxidation potential, researchers can rank the antioxidant power of different gallates; a lower oxidation potential generally corresponds to a higher antioxidant activity, as the compound can more easily donate electrons to neutralize free radicals. researchgate.net These electrochemical techniques are valued for their high sensitivity, rapid response, and relative simplicity compared to other methods. mdpi.commdpi.com

In Vitro Research Models and Experimental Designs

To investigate the biological activities of this compound, researchers utilize a variety of in vitro models and experimental designs. These cell-based systems allow for the controlled study of the compound's effects at the cellular and molecular levels.

Application of Diverse Cellular Lines (e.g., Cancer Cell Lines, Fibroblast Cells, Macrophage Cultures, Neuronal Cell Models)

The selection of a cell line is dictated by the specific biological activity being investigated. Based on research into gallic acid and its derivatives, several cell types are relevant for studying this compound.

Cancer Cell Lines: Gallic acid and its esters have been widely studied for their anti-cancer properties. atlantis-press.commdpi.com A diverse range of cancer cell lines has been used to evaluate the cytotoxicity and anti-proliferative effects of these compounds. For example, studies have demonstrated the activity of various alkyl gallates against breast cancer cells (MCF-7), cervical cancer cells (HeLa), and melanoma cells (B16F10). atlantis-press.commdpi.comnih.gov The A549 human lung adenocarcinoma cell line has also been used to test the toxicity of gallate ions. nih.govmdpi.com

Fibroblast Cells: Fibroblasts, such as human gingival fibroblasts (HGFs), are often used to assess the biocompatibility and potential inflammatory effects of compounds, particularly those used in dental or cosmetic applications. nih.gov Studies on related compounds like 2-hydroxyethyl methacrylate (HEMA) have used fibroblasts to investigate inflammatory responses and cytotoxicity. nih.govmdpi.comnih.gov

Macrophage Cultures: Macrophages are key cells of the immune system and are central to inflammatory processes. researchgate.net Murine macrophage cell lines like RAW264.7 and human monocyte-like cell lines such as THP-1 are standard models for studying immunomodulatory and cytotoxic effects. nih.govnih.gov Research on HEMA has shown its ability to induce cytotoxicity, apoptosis, and reactive oxygen species accumulation in macrophages. researchgate.netnih.gov

Table 2: Examples of Cell Lines Used in Research on Gallates and Related Compounds
Cell Line TypeSpecific Cell LineResearch FocusReference
Cancer (Breast)MCF-7Cytotoxicity of alkyl gallates atlantis-press.com
Cancer (Cervical)HeLaApoptosis induction by gallic acid/methyl gallate mdpi.com
Cancer (Lung)A549Toxicity of gallate ions nih.govmdpi.com
FibroblastHuman Gingival Fibroblasts (HGFs)Inflammatory response to HEMA nih.gov
MacrophageRAW264.7Cytotoxicity and apoptosis from HEMA researchgate.netnih.gov
MacrophageTHP-1Effects of HEMA on cell proliferation nih.gov

Biochemical Assays for Enzyme Activity, Reactive Oxygen Species, and Signaling Pathway Analysis

A suite of biochemical assays is employed to dissect the molecular mechanisms underlying the observed cellular effects of this compound.

Enzyme Activity Assays: The activity of key enzymes can be measured to understand a compound's mechanism of action. This includes assessing the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase, which can be depleted by compounds that induce oxidative stress. researchgate.netnih.gov Conversely, the expression and activity of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) can be measured to quantify inflammatory responses. nih.gov

Reactive Oxygen Species (ROS) Detection: Given the antioxidant nature of gallates, measuring their effect on intracellular ROS levels is fundamental. Assays using fluorescent probes are commonly used to quantify ROS production within cells following treatment, providing direct evidence of a compound's ability to mitigate or, in some cases, induce oxidative stress. nih.govnih.gov

Signaling Pathway Analysis: To understand how a compound leads to a cellular outcome like apoptosis, researchers investigate key signaling pathways. For gallates, this often involves studying the intrinsic (mitochondrial) and extrinsic pathways of apoptosis. mdpi.com Techniques such as Western blotting or immunoassays are used to measure the levels of key regulatory proteins like p53, Bax (pro-apoptotic), and Bcl-2 (anti-apoptotic). mdpi.com The activation of executioner caspases, such as caspase-3, caspase-8, and caspase-9, is a hallmark of apoptosis and is frequently analyzed to confirm this mode of cell death. mdpi.comnih.govmdpi.com

Gene Expression Analysis (e.g., RT-PCR, RNA Sequencing) for Pathway Elucidation

Analyzing changes in gene expression provides a broad and unbiased view of a compound's impact on cellular pathways.

Reverse Transcription-Polymerase Chain Reaction (RT-PCR): This technique is used to quantify the expression of specific genes of interest. For example, RT-PCR has been used to measure the messenger RNA (mRNA) levels of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and enzymes like COX-2 in fibroblasts exposed to related compounds, providing insight into inflammatory signaling pathways at the transcriptional level. nih.gov

RNA Sequencing (RNA-Seq): For a more comprehensive understanding, RNA-Seq can be employed to analyze the entire transcriptome (all expressed genes) of cells treated with a compound. nih.gov This powerful, hypothesis-generating approach can reveal novel pathways and potential molecular targets. A transcriptome-based analysis of gallic acid was used to identify potential target proteins and compare its gene expression signature to those of known drugs, helping to elucidate its broader mechanisms of action. nih.gov This demonstrates the potential of RNA-Seq to uncover the full spectrum of cellular responses to this compound.

Protein Expression Analysis (e.g., Western Blot, Immunofluorescence) for Molecular Target Validation

The validation of molecular targets is a critical step in understanding the mechanism of action of bioactive compounds like this compound. Techniques such as Western Blot and immunofluorescence are indispensable for this purpose, allowing researchers to quantify changes in the expression levels and activation states of specific proteins within cells and tissues.

Western Blot analysis is a widely used technique to detect and quantify specific proteins from a complex mixture. labxchange.org The process involves separating proteins by size via gel electrophoresis, transferring them to a solid membrane, and then probing the membrane with antibodies specific to the target protein. labxchange.org This method can reveal whether this compound treatment leads to an increase or decrease in the expression of a particular protein. Furthermore, by using antibodies that recognize post-translational modifications, such as phosphorylation, Western Blot can determine if a compound affects protein activity. For instance, in studies of related signaling pathways, researchers have used Western Blot to detect the phosphorylation of specific receptor tyrosine kinases, like VEGF-R2, in response to stimulation, providing evidence of receptor activation. nih.gov This approach could be directly applied to investigate if this compound modulates key signaling proteins involved in pathways related to inflammation or cell proliferation.

Immunofluorescence is a powerful imaging technique that uses fluorescently labeled antibodies to visualize the localization and expression of specific proteins within cells or tissues. This method provides spatial context that is not available from Western Blotting. For example, immunofluorescence can determine if a target protein translocates to the nucleus upon treatment with this compound, which is a common activation mechanism for transcription factors. Validated immunofluorescence assays have been developed for pharmacodynamic biomarkers to quantify the cellular effects of therapeutic agents in preclinical models. nih.gov Such an assay could be developed to track the activity of a this compound target in tumor biopsies from animal models, providing direct evidence of the compound's engagement with its intended molecular target in a complex biological system. nih.gov

In Vivo Preclinical Research Models (Non-Human)

Rodent models are fundamental for evaluating the therapeutic potential of compounds in a physiological context that mimics human diseases. For a compound like this compound, which is structurally related to other bioactive gallic acid esters, various established mouse and rat models of carcinogenesis, oxidative stress, and inflammation would be appropriate for preclinical investigation.

As an illustrative example, a study on the related compound ethyl gallate investigated its protective effects in a mouse model of acetaminophen-induced acute liver injury, which is a classic model of oxidative stress-induced injury and inflammation. nih.gov In this model, high doses of acetaminophen cause severe liver damage characterized by elevated liver enzymes, oxidative stress, and a robust inflammatory response. nih.gov The study found that concurrent administration of ethyl gallate significantly mitigated these effects.

Key findings from the ethyl gallate study that exemplify the data generated from such models include:

Reduction of Hepatotoxicity Markers: Ethyl gallate treatment significantly lowered the serum levels of liver injury markers.

Attenuation of Oxidative Stress: The compound decreased lipid peroxidation and restored the levels of endogenous antioxidants in the liver.

Suppression of Inflammatory Response: Ethyl gallate downregulated the gene expression of key pro-inflammatory mediators, including nuclear factor κB (NF-κB), tumor necrosis factor-α (TNF-α), and interleukin-1 (IL-1). nih.gov

These findings in a model using a related gallate ester suggest that a similar rodent model could be employed to test the hypothesis that this compound possesses hepatoprotective, antioxidant, and anti-inflammatory properties.

ParameterAcetaminophen (APAP) OnlyAPAP + Ethyl Gallate (20 mg/kg)Effect of Ethyl Gallate
Liver Marker EnzymesSignificantly ElevatedSignificantly InhibitedProtective
Lipid PeroxidationSignificantly ElevatedSignificantly InhibitedAntioxidant
Endogenous AntioxidantsDecreasedRestoredAntioxidant
Inflammatory Gene Expression (NF-κB, TNF-α)UpregulatedDownregulatedAnti-inflammatory

This table is based on findings for ethyl gallate in an acetaminophen-induced liver injury model in mice and is presented as an example of the research that could be conducted on this compound. nih.gov

The zebrafish (Danio rerio) has emerged as a powerful in vivo model for developmental biology and the high-throughput screening of bioactive compounds. researchgate.netnih.gov Its advantages include small size, rapid external development, optical transparency of embryos, and high genetic homology with humans (around 70%). nih.govresearchgate.net These features make zebrafish particularly well-suited for large-scale, cost-effective screening of the biological activities and potential toxicity of novel compounds like this compound.

Zebrafish models can be used to investigate a wide range of biological processes:

Developmental Toxicity: The transparency of zebrafish embryos allows for real-time visualization of organ development, making it an ideal system to assess the potential adverse effects of a compound on embryonic and larval growth.

Screening for Antioxidant Properties: Oxidative stress can be readily induced in zebrafish larvae using agents like hydrogen peroxide (H₂O₂). researchgate.net The protective effects of this compound could be rapidly screened by measuring markers of oxidative damage and survival rates in a high-throughput format.

Inflammation and Immune Response: Transgenic zebrafish lines with fluorescently labeled immune cells (e.g., macrophages and neutrophils) enable the direct visualization of inflammatory cell migration to sites of injury or infection. researchgate.net These models could be used to quickly assess the anti-inflammatory potential of this compound.

Disease Modeling: Zebrafish have been successfully used to model various human diseases, including non-alcoholic fatty liver disease (NAFLD). mdpi.com Such models provide a platform to screen for compounds that can ameliorate disease-specific phenotypes.

The feasibility of using zebrafish for in vivo screening of pharmacological interventions has been demonstrated, making this a valuable preclinical step before moving to more complex rodent models. mdpi.com

For example, the pharmacokinetics of a co-crystal containing the related compound ethyl gallate were evaluated in Sprague-Dawley rats. mdpi.com In such studies, the compound is administered to the animals, and blood samples are collected at various time points. The concentration of the compound in the plasma is then measured to determine key PK parameters.

Key pharmacokinetic parameters typically evaluated include:

Cₘₐₓ (Maximum Plasma Concentration): The highest concentration of the compound reached in the blood.

Tₘₐₓ (Time to Maximum Plasma Concentration): The time at which Cₘₐₓ is observed.

AUC (Area Under the Curve): The total exposure to the compound over time.

t₁/₂ (Half-life): The time it takes for the plasma concentration of the compound to decrease by half.

A study investigating a metronidazole-ethyl gallate co-crystal reported a Cₘₐₓ of 8.64 µg/mL and an AUC₀₋₂₄ of 3181.84 µg/mL·min in rats, demonstrating a 36% increase in bioavailability compared to metronidazole alone. mdpi.com Similar studies in rodent models would be necessary to characterize the pharmacokinetic profile of this compound and inform future efficacy and safety studies.

Pharmacokinetic ParameterMetronidazole (MTZ)Metronidazole-Ethyl Gallate (MTZ-EG) Co-crystal
Cₘₐₓ (µg/mL)8.15 ± 1.468.64 ± 0.33
Tₘₐₓ (min)48.00 ± 26.83156.00 ± 36.47
AUC₀₋₂₄ (µg/mL·min)2332.99 ± 386.603181.84 ± 212.97
t₁/₂ (min)231.54 ± 40.54241.67 ± 33.72

This table presents pharmacokinetic data from a study in rats on a co-crystal of metronidazole and ethyl gallate. mdpi.com It serves as an example of the type of data generated in preclinical pharmacokinetic research.

Research on Advanced Delivery Systems for Preclinical Applications

Many bioactive compounds, including phenolic compounds like gallate esters, face challenges such as low solubility and poor bioavailability, which can limit their therapeutic efficacy. Advanced delivery systems, particularly nanocarriers like nanoemulsions, are being developed to overcome these limitations. Nanoemulsions are oil-in-water or water-in-oil dispersions with droplet sizes typically in the range of 20-200 nm. They offer advantages such as high stability, improved drug solubilization, and enhanced permeation across biological membranes. nih.gov

Research into nanocarrier formulations for compounds structurally similar to this compound demonstrates the potential of this approach. For instance, nanoemulsion-loaded hydrogels have been developed for the topical delivery of pentyl gallate, another gallic acid ester. nih.gov The characterization of these formulations is a critical step and typically involves:

Measurement of Droplet Size and Polydispersity Index (PDI): Dynamic light scattering is used to determine the size of the nanoparticles and the uniformity of the size distribution.

Zeta Potential Analysis: This measures the surface charge of the droplets, which is a key indicator of the stability of the emulsion. High zeta potential values (positive or negative) prevent droplet aggregation.

Encapsulation Efficiency: This determines the percentage of the active compound that is successfully incorporated into the nanocarriers.

In the study on pentyl gallate, the developed nanoemulsions exhibited nanometric droplet sizes (162–297 nm) and high zeta potentials, indicating good physical stability. nih.gov Such nanoformulations could be adapted for this compound to improve its delivery for various preclinical applications, potentially enhancing its bioavailability and therapeutic effect in the animal models previously described.

Future Directions and Emerging Research Avenues for 2 Hydroxyethyl Gallate

Identification of Novel Molecular Targets and Signaling Pathways

A primary avenue for future research is the identification of specific molecular targets and signaling pathways modulated by 2-Hydroxyethyl gallate. The biological activity of gallic acid and its derivatives is often attributed to their interaction with key proteins involved in cellular regulation. Research on related compounds has shown that the gallate moiety can influence several critical pathways.

Future investigations should aim to determine if this compound interacts with similar targets. Key areas of focus include:

Inflammatory Pathways: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. doaj.orgmdpi.com Many phenolic compounds are known to inhibit this pathway. mdpi.com Studies are needed to ascertain whether this compound can modulate NF-κB and other inflammatory mediators like MAPKs (mitogen-activated protein kinases). semanticscholar.orgmdpi.com

Oxidative Stress Pathways: The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a primary cellular defense against oxidative stress. mdpi.comfrontiersin.org Gallic acid has been shown to modulate the Nrf2-HO-1-NF-κB signaling pathway. nih.gov Investigating the ability of this compound to activate the Nrf2 antioxidant response is a logical next step. researchgate.net

Apoptosis Pathways: The induction of apoptosis (programmed cell death) is a key mechanism in anticancer research. nih.gov Compounds like methyl gallate and gallic acid have been shown to induce apoptosis by modulating the expression of proteins such as p53, Bax, Bcl-2, and caspases. nih.govmdpi.com Preclinical studies should explore if this compound can trigger intrinsic or extrinsic apoptotic pathways in cancer cell lines. mdpi.com

Table 1: Potential Molecular Targets and Signaling Pathways for Future Investigation

Pathway CategoryPotential Target/PathwayKnown RoleRelevance for this compound Research
InflammationNF-κBRegulates pro-inflammatory cytokine production. mdpi.comInvestigate potential anti-inflammatory effects.
InflammationMAPKs (ERK, JNK, p38)Mediate cellular responses to inflammatory stimuli. semanticscholar.orgElucidate mechanisms of action in inflammatory models.
Oxidative StressNrf2/Keap1 SystemMaster regulator of antioxidant responses. mdpi.comfrontiersin.orgDetermine potential antioxidant and cytoprotective properties.
ApoptosisCaspase CascadeExecutes programmed cell death. frontiersin.orgExplore potential anticancer activity.
ApoptosisBcl-2 Family ProteinsRegulate mitochondrial-mediated apoptosis. nih.govIdentify mechanisms of apoptosis induction.

Integration of Multi-Omics Approaches (e.g., Proteomics, Metabolomics)

To gain a comprehensive understanding of the biological effects of this compound, future research should integrate multi-omics technologies. nih.gov Proteomics (the large-scale study of proteins) and metabolomics (the study of small molecules, or metabolites) can provide an unbiased, system-wide view of cellular responses to a compound. nih.gov

By applying these techniques, researchers can:

Identify Biomarkers: Analyze changes in the proteome and metabolome of cells or tissues after treatment with this compound to identify potential biomarkers of efficacy or response.

Uncover Novel Mechanisms: Integrated analysis of proteomics and metabolomics data can reveal unexpected pathway perturbations and new mechanisms of action that would be missed by targeted approaches. doaj.org

Systems Biology Modeling: The data generated can be used to construct computational models of the compound's interaction with biological systems, helping to predict its effects and guide further research.

Development of Advanced In Vitro 3D Models for Complex Biological Systems

Traditional two-dimensional (2D) cell cultures have limitations in mimicking the complex microenvironment of living tissues. nih.gov The development and use of advanced three-dimensional (3D) in vitro models, such as spheroids and organoids, offer a more physiologically relevant platform for preclinical drug testing. nih.govresearchgate.netnih.gov

Future research on this compound should leverage these models to:

Improve Predictive Accuracy: Test the compound's efficacy and penetration in 3D cancer spheroids, which better replicate the cellular heterogeneity and nutrient gradients of solid tumors.

Model Organ-Specific Effects: Utilize organoid models (e.g., gut, liver, or brain organoids) to study the compound's effects on specific tissues in a more complex and realistic setting.

Tissue Engineering Applications: Explore the incorporation of this compound into hydrogel scaffolds for tissue engineering, assessing its impact on cell proliferation and differentiation in a 3D environment. mdpi.com

Unexplored Therapeutic Potentials in Specific Disease Models (Preclinical Focus)

While the parent compound, gallic acid, and its derivatives have shown promise in various preclinical disease models, the therapeutic potential of this compound remains largely unexplored. researchgate.netresearchgate.net A critical future direction is to conduct focused preclinical studies in specific disease areas.

Neurodegenerative Diseases: Gallic acid and its esters are known antioxidants with neuroprotective properties. researchgate.net Future studies should investigate whether this compound can protect neuronal cells from oxidative stress-induced death in models of Alzheimer's or Parkinson's disease. nih.govmdpi.com

Oncology: The anticancer effects of related compounds like methyl gallate and ethyl gallate have been documented in various cancer types, including melanoma and oral cancer. nih.govnih.gov Preclinical in vivo studies are needed to evaluate the potential of this compound to inhibit tumor growth and metastasis.

Inflammatory Conditions: Given the anti-inflammatory potential of the gallate structure, investigating the efficacy of this compound in animal models of inflammatory diseases such as inflammatory bowel disease or arthritis is a promising avenue. nih.gov

Methodological Advancements for Enhanced Research Reproducibility and Throughput

To accelerate the discovery and validation of the biological activities of this compound, advancements in research methodologies are essential.

High-Throughput Screening (HTS): Developing and implementing HTS assays would allow for the rapid screening of this compound and other derivatives against large panels of molecular targets or cell lines. nih.govspringernature.com This approach can efficiently identify lead compounds and primary mechanisms of action.

Standardization and Reproducibility: A focus on robust experimental design, validation of assays, and transparent reporting is crucial to ensure the reproducibility of findings. nih.gov Establishing standardized protocols for testing gallate derivatives will be vital for comparing results across different studies and advancing the field.

Q & A

Basic Research Questions

What are the key structural and physicochemical properties of 2-hydroxyethyl gallate, and how do they influence its reactivity in experimental settings?

Answer:
this compound (C9H10O6, molecular weight: 214.17 g/mol) contains a gallate core with a hydroxyethyl ester group, enabling hydrogen bonding and solubility in polar solvents. Its SMILES string (O=C(OCC(O)CO)C1=CC(O)=C(O)C(O)=C1) highlights the hydroxyl-rich aromatic ring and ester linkage . Structural characterization via SDF/MOL files and InChIKey (WBVXRNIPAILLQM-UHFFFAOYSA-N) is critical for computational modeling (e.g., docking studies). Hydrophilicity from hydroxyl groups may limit membrane permeability in biological assays, requiring formulation adjustments (e.g., emulsions) .

How can researchers synthesize this compound, and what analytical methods validate its purity?

Answer:
Synthesis typically involves esterification of gallic acid with ethylene glycol derivatives under acid catalysis (e.g., sulfuric acid). Post-synthesis, purity is validated via:

  • LC-MS : To confirm molecular ion peaks (e.g., m/z 214.17 for [M+H]⁺) .
  • NMR : For positional confirmation of hydroxyl and ethyl groups.
  • HPLC : To quantify residual reactants and byproducts.
    Standardize protocols using reference compounds (e.g., methyl gallate ) and adhere to safety guidelines for esterification reactions (e.g., glovebox use, fume hoods) .

What are the primary mechanisms underlying this compound’s antioxidant activity?

Answer:
The compound’s antioxidant activity arises from:

  • Radical scavenging : Hydroxyl groups donate hydrogen atoms to neutralize reactive oxygen species (ROS).
  • Chelation of metal ions : The catechol structure binds Fe²⁺/Cu²⁺, inhibiting Fenton reactions .
  • Polar paradox dynamics : Hydrophobic alkyl chains (e.g., in analogs like dodecyl gallate) enhance antioxidant efficacy in lipid-rich systems (e.g., fish oil emulsions), while hydrophilic derivatives perform better in aqueous matrices . Validate mechanisms via conjugated diene assays and lipid peroxidation markers (e.g., TBARS) .

Advanced Research Questions

How do experimental conditions (e.g., emulsifiers, temperature) impact contradictory findings in antioxidant studies of this compound analogs?

Answer:
Contradictions arise from matrix-dependent behavior:

  • Emulsifier choice : Lecithin-based emulsions favor hydrophilic antioxidants, while Tween-20 enhances hydrophobic derivatives’ efficacy due to micellar partitioning .
  • Temperature : Elevated temperatures (e.g., 30°C vs. 4°C) accelerate oxidation kinetics, altering observed antioxidant rankings.
  • Sensory vs. chemical metrics : Sensory rancidity (e.g., odor thresholds) may not correlate with hydroperoxide levels, necessitating multimodal analysis . Mitigate discrepancies by standardizing emulsifier types (e.g., Tween-20 for lipid systems) and including both chemical (HPLC) and sensory evaluations .

How can researchers design in vivo studies to evaluate this compound’s anti-inflammatory effects, using colitis models as a case study?

Answer:

  • Model selection : Use dextran sulfate sodium (DSS)-induced colitis in mice to mimic ulcerative colitis. Monitor disease progression via colon weight/length ratios and histopathology .
  • Dosage optimization : Test 50–300 mg/kg doses orally, referencing methyl gallate’s efficacy at 100–300 mg/kg .
  • Biomarkers : Quantify pro-inflammatory cytokines (IL-6, TNF-α) via ELISA and nitrosative stress markers (e.g., nitrotyrosine) .
  • Imaging : Employ IVIS with L-012 probes for real-time ROS monitoring . Ensure ethical compliance (e.g., IACUC protocols) and control for microbiome variability via co-housing.

What computational strategies predict this compound’s interactions with biological targets (e.g., enzymes, membranes)?

Answer:

  • Docking simulations : Use AutoDock Vina with crystal structures (e.g., PDB IDs for COX-2 or ACE2) to map binding affinities.
  • MD simulations : Analyze stability of ligand-protein complexes in lipid bilayers (e.g., CHARMM-GUI for membrane systems).
  • QSAR models : Train on alkyl gallate datasets to predict bioactivity trends (e.g., logP vs. IC50) . Validate predictions with in vitro assays (e.g., enzyme inhibition kinetics) .

How should researchers address discrepancies between in vitro and in vivo pharmacokinetic data for this compound?

Answer:

  • Bioavailability studies : Compare plasma concentrations (LC-MS/MS) after oral vs. intravenous administration.
  • Metabolite profiling : Identify phase II metabolites (e.g., glucuronides) via hepatic microsome assays .
  • Tissue distribution : Use radiolabeled tracers (³H/¹⁴C) to track accumulation in target organs.
  • Barrier models : Employ Caco-2 monolayers to predict intestinal absorption and blood-brain barrier penetration . Adjust formulations (e.g., liposomal encapsulation) to enhance bioavailability if needed.

Methodological Best Practices

What are the safety and handling protocols for this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves (EN 374 standard), chemical goggles, and lab coats .
  • Ventilation : Use fume hoods for synthesis steps involving volatile reagents.
  • Spill management : Absorb with inert materials (e.g., vermiculite) and avoid drainage contamination .
  • Waste disposal : Segregate organic waste and incinerate per local regulations .

How can researchers ensure reproducibility in antioxidant assays involving this compound?

Answer:

  • Standardize emulsion preparation : Use fixed ratios of oil:water:emulsifier (e.g., 10:89:1 for Tween-20) .
  • Control oxidation triggers : Purge solvents with nitrogen to exclude ambient oxygen.
  • Blind analysis : Assign independent teams for sample preparation and data collection to reduce bias .
  • Data transparency : Publish raw hydroperoxide values and statistical codes (e.g., R/Python scripts) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.